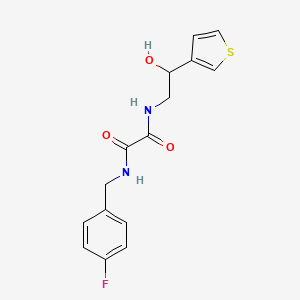

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a novel oxalamide derivative that has been synthesized using a specific method. It has been found to exhibit certain biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Na+/Ca2+ Exchange Inhibition and Neuroprotection

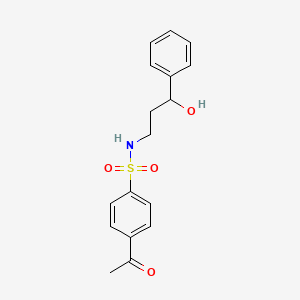

- Pharmacological Properties : A related compound, YM-244769, is a potent Na+/Ca2+ exchange (NCX) inhibitor. This compound has shown preferential inhibition of NCX3, with significant implications for neuroprotective strategies. YM-244769's efficacy in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells is notable, particularly in cells that express NCX1 and NCX3 (Iwamoto & Kita, 2006).

Orexin Receptor Antagonism and Eating Disorders

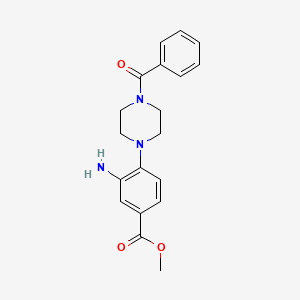

- Role in Binge Eating : Investigations into GSK1059865, a compound structurally similar to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, suggest its relevance in the modulation of compulsive food consumption. As an Orexin-1 receptor antagonist, it exhibits potential for treating binge eating and other eating disorders (Piccoli et al., 2012).

Fluorescence Chemosensors

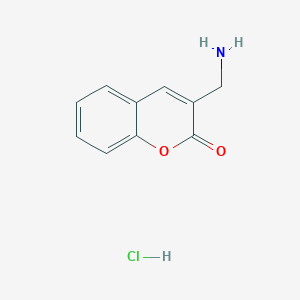

- Detection of Metal Ions : Derivatives like L1 and L2, which are structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, have been synthesized as fluorescence chemosensors. They are particularly adept at recognizing Ga3+ ions, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Liu et al., 2022).

5-HT2A Receptor Inverse Agonism

- Neuropharmacological Applications : A similar compound, ACP-103, exhibits potent inverse agonist activity at 5-HT2A receptors. This suggests potential applications in treating conditions influenced by these receptors, such as certain psychiatric disorders (Vanover et al., 2006).

HIV Integrase Inhibitors

- Antiviral Research : Compounds like MK-0518, structurally akin to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, have been studied as potent inhibitors in HIV therapy. Their metabolic fate and excretion patterns provide valuable insights for developing new antiviral drugs (Monteagudo et al., 2007).

Insecticidal Activity

- Pest Management : Compounds like Flubendiamide demonstrate the potential for analogs of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide in developing novel insecticides. Their unique mode of action and high efficacy against resistant strains highlight their utility in integrated pest management (Tohnishi et al., 2005).

Nucleoside Transport Inhibition

- Cancer and Antiviral Therapies : Analogues like 4-Nitrobenzylthioinosine are known inhibitors of nucleoside transport proteins, which could have implications in cancer and antiviral therapies. Modifications of this molecule, such as those present in N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, may offer improved therapeutic profiles (Tromp et al., 2004).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-12-3-1-10(2-4-12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJHYRRPPLMUGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)

![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)